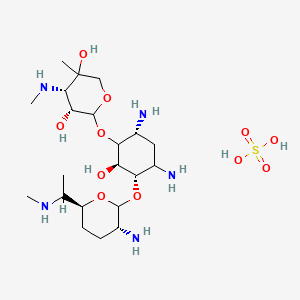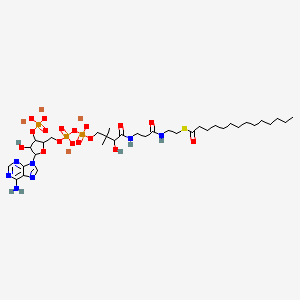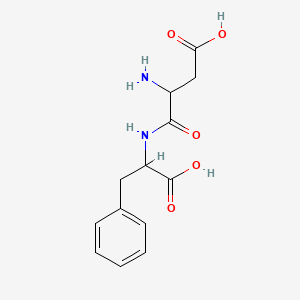![molecular formula C18H18BrN5O2 B13394740 6-Bromo-2-(4-nitrophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine CAS No. 727977-36-8](/img/structure/B13394740.png)
6-Bromo-2-(4-nitrophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-(4-nitrophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse pharmacological activities, including antiviral, antibacterial, antifungal, anticancer, and anti-inflammatory properties . The unique structure of this compound, which includes a bromine atom, a nitrophenyl group, and a piperazine moiety, contributes to its potential as a versatile molecule in medicinal chemistry .
Méthodes De Préparation
The synthesis of 6-Bromo-2-(4-nitrophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine typically involves multi-step reactions. One common method includes the following steps :
Formation of the Imidazo[1,2-a]pyridine Core: This step involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone to form the imidazo[1,2-a]pyridine scaffold.
Bromination: The imidazo[1,2-a]pyridine core is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Nitration: The brominated compound undergoes nitration to introduce the nitrophenyl group. This can be achieved using a mixture of concentrated nitric and sulfuric acids.
Piperazine Substitution: Finally, the nitrophenyl-brominated imidazo[1,2-a]pyridine is reacted with piperazine to introduce the piperazin-1-ylmethyl group.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of environmentally benign solvents and catalysts .
Analyse Des Réactions Chimiques
6-Bromo-2-(4-nitrophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction of the nitro group can be achieved using reducing agents like palladium on carbon (Pd/C) and hydrogen gas, resulting in the formation of an amino group.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
6-Bromo-2-(4-nitrophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine has several scientific research applications :
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent, particularly against breast cancer cells. It has shown promising results in inhibiting the proliferation of cancer cells.
Antiviral and Antibacterial Research: Due to its imidazo[1,2-a]pyridine core, the compound is studied for its antiviral and antibacterial properties.
Industrial Applications: The compound’s unique chemical properties make it a candidate for various industrial applications, including the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 6-Bromo-2-(4-nitrophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways . For example, in cancer research, the compound may inhibit key enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
6-Bromo-2-(4-nitrophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives :
Zolpidem: A well-known sedative-hypnotic drug that also contains the imidazo[1,2-a]pyridine core.
Alpidem: An anxiolytic agent with a similar core structure.
Minodronic Acid: An anti-osteoporosis drug that includes the imidazo[1,2-a]pyridine scaffold.
Propriétés
Numéro CAS |
727977-36-8 |
|---|---|
Formule moléculaire |
C18H18BrN5O2 |
Poids moléculaire |
416.3 g/mol |
Nom IUPAC |
6-bromo-2-(4-nitrophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C18H18BrN5O2/c19-14-3-6-17-21-18(13-1-4-15(5-2-13)24(25)26)16(23(17)11-14)12-22-9-7-20-8-10-22/h1-6,11,20H,7-10,12H2 |
Clé InChI |
RDIANWJOZGUWBO-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)CC2=C(N=C3N2C=C(C=C3)Br)C4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid](/img/structure/B13394666.png)

![2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-nonoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13394684.png)
![(3R,4S,5S,6R)-2-[[17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13394690.png)
![4-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol;hydrate](/img/structure/B13394700.png)




![N-{1-[(2R,3R,4R,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3-[(tert-butyldimethylsilyl)oxy]-4-hydroxyoxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}benzamide](/img/structure/B13394727.png)




